molecular formula C6H13NO2 B555885 D-tert-Leucine CAS No. 26782-71-8

D-tert-Leucine

Cat. No.: B555885
CAS No.: 26782-71-8
M. Wt: 131.17 g/mol
InChI Key: NPDBDJFLKKQMCM-BYPYZUCNSA-N
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Description

D-tert-Leucine, also known as ®-2-amino-3,3-dimethylbutanoic acid, is a chiral, non-natural amino acid. It is characterized by its unique structure, which includes a tertiary butyl group attached to the alpha carbon. This compound is a white crystalline powder that is slightly soluble in water and more soluble in organic solvents like ethanol and ether .

Synthetic Routes and Reaction Conditions:

    Chemical Synthesis: One common method involves the condensation of glyoxylate with chiral tert-butyl sulfinamide to form a Schiff base. This intermediate then reacts with tert-butyl Grignard reagent in the presence of a catalyst at low temperatures.

    Biocatalysis: Another method utilizes a biocatalyst derived from Symbiobacterium thermophilum.

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include primary amines and alcohols.

    Substitution: Products vary depending on the substituent introduced, such as alkylated amines.

Mechanism of Action

Target of Action

D-tert-Leucine, also known as ®-2-Amino-3,3-dimethylbutyric acid , is a chiral molecule that interacts with various targets in the bodyLeucine, a closely related amino acid, is known to interact with the l-type amino acid transporter (lat1) .

Mode of Action

It’s known that leucine and its derivatives can be taken up by cells via various transporters, including lat1 . The acetylation of leucine switches its uptake into cells from LAT1 to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1)

Biochemical Pathways

Leucine and its derivatives are known to be involved in various metabolic processes inside cells, such as mtor signaling . The low δ2H values of leucine and valine, as well as the consistent 2H-depletion of valine relative to leucine in glucose-grown organisms, may be attributed in part to low pyruvate δ2H values .

Pharmacokinetics

It’s known that the acetylation of leucine can enhance its pharmacokinetic properties . The kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for uptake and distribution of N-acetyl-L-leucine

Result of Action

It’s known that leucine and its derivatives can bypass lat1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells

Action Environment

It’s known that the enantiomers of n-acetyl-leucine show unexpected and large differences in pharmacokinetics, suggesting the involvement of differential binding sites provided by enzymes and transporters

Biochemical Analysis

Biochemical Properties

D-tert-Leucine is involved in various biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, this compound is the target substrate for the D-amidase enzyme from Variovorax paradoxus . The nature of these interactions is primarily enzymatic, where this compound serves as a substrate for the enzyme.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it acts as a substrate for the D-amidase enzyme, thereby influencing the enzyme’s activity .

Properties

IUPAC Name

(2R)-2-amino-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDBDJFLKKQMCM-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426193
Record name D-tert-Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26782-71-8
Record name D-tert-Leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26782-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-D-valine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026782718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-tert-Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-D-VALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3L3QZA16M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In a 1 L beaker, 3.3 g of DL-tert-butylglycine (0.025 mol) was dissolved into 300 ml of water and the pH adjusted to 7.5-8.0 using concentrated NH4OH. The solution was transferred to a jacketed vessel and maintained at 25° C. Polypropylene glycol (1 ml) was added, and the mixture was agitated at 600 rpm. Oxygen gas was sparged via a metal frit at a flow rate of 1 L/min. The dissolved oxygen in the mixture was monitored using a calibrated oxygen electrode described in previous examples. Two milliliters of Catazyme (Novozymes) were preheated to 50° C. for 5 min and added to the mixture. Twenty grams of D-amino acid oxidase (500 units) were added to the mixture. An additional 1 ml of Catazyme (similarly preheated) was added to the reaction hourly following D-amino acid oxidase addition. When the DO2 returned to the initial reading, a sample was taken to determine the e.e. of L-tert-butylglycine by HPLC analysis. When the e.e. of L-tert-butylglycine was demonstrated to be >99%, the solution was decanted into a 2 L beaker. The final concentrations of trimethylpyruvate and residual L-tert-butylglycine were determined by HPLC analysis. The enzymes in the solution were removed by heating the solution to 90° C. and adding Celite® before filtering through a sintered glass funnel. The filtrate of the reaction was used directly in a subsequent reduction step, and L-tert-butylglycine was isolated by concentration and crystallization using standard methods.
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Polypropylene glycol
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1 mL
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Synthesis routes and methods II

Procedure details

A process was developed to racemize D-tert-leucine so that it can be recycled. Use of acids, although caused racemization, resulted in salt formation. It was tedious to obtain free amino acid from such salts. The same drawback was observed when a strong base such as sodium hydroxide was used. However, treating D-tert-leucine with ammonium hydroxide resulted in complete racemization. The reaction has to be conducted at about 80° C. for about 12 hours in an autoclave to prevent the escape of ammonia. The solvent is removed at 55° C. (±5) under reduced pressure to obtain DL-tert-leucine. After the reaction, although ammonium salt of DL-tent-leucine is obtained, during the removal of the solvent, ammonia also is eliminated and free amino acid is obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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